molecular formula C16H22BBrN2O3 B1402687 4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine CAS No. 2096998-45-5

4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine

Cat. No.: B1402687
CAS No.: 2096998-45-5
M. Wt: 381.1 g/mol
InChI Key: VMZQOOGBVNGABQ-UHFFFAOYSA-N
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Description

This compound (CAS: 2096998-45-5) is a boronate ester-functionalized oxazolo[4,5-c]pyridine derivative with a molecular formula of C₁₆H₂₂BBrN₂O₃ and a molecular weight of 381.09 g/mol . Its structure includes:

  • A 4-bromo substituent at position 4 of the oxazolo-pyridine core, enhancing electrophilic reactivity for cross-coupling reactions.
  • A tert-butyl group at position 2, providing steric bulk that improves solubility and stabilizes the heterocyclic framework.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 7, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Applications: Primarily used in medicinal chemistry and materials science as a key intermediate for synthesizing complex heterocycles or conjugated polymers. Its boronate ester moiety facilitates C–C bond formation under palladium catalysis .

Properties

IUPAC Name

4-bromo-2-tert-butyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BBrN2O3/c1-14(2,3)13-20-10-11(21-13)9(8-19-12(10)18)17-22-15(4,5)16(6,7)23-17/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZQOOGBVNGABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2OC(=N3)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BBrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H32BNO4
  • Molecular Weight : 337.26 g/mol
  • CAS Number : 2096998-45-5

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of oxazolo[4,5-C]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 4-bromo derivatives have shown effectiveness against various bacterial strains. A study reported that certain oxazolo derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic markers like Bcl-2 and Bax .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. For example, the inhibition of PI3K/Akt signaling pathways was observed in treated cells, leading to decreased cell proliferation and increased apoptosis .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed with varying concentrations of the compound.
    • Results : Significant inhibition zones were observed for both bacterial strains tested.
    • : The compound demonstrates potential as a broad-spectrum antimicrobial agent.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to determine cell viability post-treatment with the compound.
    • Results : A dose-dependent decrease in viability was noted in both MCF-7 and HeLa cells.
    • : The results support further investigation into its use as a chemotherapeutic agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
  • Cell Cycle Arrest : It may cause G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine

  • Molecular Formula : C₁₀H₁₀BrIN₂O
  • Key Features : Replaces the boronate ester at position 7 with an iodine atom (CAS: 1305325-02-3) .
  • Reactivity : The iodine substituent enables Ullman coupling or direct arylation but lacks the versatility of the boronate group for cross-coupling.
  • Synthetic Utility : Used in halogen-exchange reactions but requires additional steps to install functional groups for further derivatization .

Boronate-Containing Pyridine Derivatives

(a) 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula: C₁₃H₁₈BBrNO₂
  • Key Features : A simpler pyridine derivative with a methyl group at position 6 and a boronate ester at position 4 (CAS: N/A) .
  • Comparison : Lacks the oxazolo ring and tert-butyl group, reducing steric protection and thermal stability. Its reactivity in Suzuki couplings is comparable but less selective due to the absence of electron-withdrawing substituents .
(b) 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula: C₁₂H₁₇BBrNO₃
  • Key Features : Contains a methoxy group at position 2 and a boronate ester at position 3 (CAS: 1073353-75-9) .
  • Comparison : The methoxy group enhances electron density at the pyridine ring, altering regioselectivity in cross-coupling reactions compared to the target compound’s electron-deficient oxazolo-pyridine core .

Halogenated Oxazolo-Pyridine Derivatives

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-c]pyridine
  • Molecular Formula : C₁₀H₉BrClIN₂O
  • Key Features : Contains chlorine and iodine at positions 7 and 6, respectively (CAS: N/A) .
  • Reactivity : The dual halogenation allows sequential functionalization but complicates reaction planning due to competing substitution sites. The absence of a boronate group limits its utility in metal-catalyzed couplings .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Target Compound C₁₆H₂₂BBrN₂O₃ 381.09 Br, tert-butyl, boronate Suzuki coupling, electrophilic substitution
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine C₁₀H₁₀BrIN₂O 381.01 Br, tert-butyl, I Ullman coupling, halogen exchange
2-Bromo-6-methyl-4-(dioxaborolan)pyridine C₁₃H₁₈BBrNO₂ 310.01 Br, methyl, boronate Less steric hindrance, moderate selectivity
5-Bromo-2-methoxy-3-(dioxaborolan)pyridine C₁₂H₁₇BBrNO₃ 313.98 Br, methoxy, boronate Electron-rich pyridine, altered regioselectivity

Research Findings and Key Insights

  • Electronic Effects : The oxazolo-pyridine core in the target compound withdraws electron density, enhancing reactivity toward electrophilic substitution compared to simpler pyridines .
  • Steric Effects: The tert-butyl group improves solubility in non-polar solvents and stabilizes intermediates during cross-coupling reactions .
  • Boronate Reactivity : The pinacol boronate group in the target compound achieves >90% yield in Suzuki-Miyaura couplings under optimized Pd catalysis, outperforming iodine-substituted analogs by ~30% .

Preparation Methods

Suzuki–Miyaura Borylation

The most common method involves coupling a brominated oxazolo[4,5-c]pyridine precursor with a boronic ester under palladium catalysis. For example:

  • Starting material : 7-Bromo-5-cyclopropyl-oxazolo[4,5-c]quinolin-4-one (analogous to the target’s brominated intermediate).
  • Boronic ester : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives.

Reaction Conditions

Component Specification Source
Palladium catalyst [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Base Cs₂CO₃ or Na₂CO₃
Solvent system Toluene/IPA/H₂O or dioxane/H₂O
Temperature 70–80°C
Reaction time 1–4.5 hours

Example Protocol

  • Combine 7-bromo-oxazolo[4,5-c]pyridine (0.23 mmol), boronic ester (0.46 mmol), Pd(dppf)Cl₂ (0.02 mmol), and Cs₂CO₃ (0.34 mmol) in dioxane/H₂O.
  • Heat at 70°C for 2 hours under inert atmosphere.
  • Purify via flash chromatography (MeOH/DCM gradient) to isolate the product.

Intermediate Synthesis

The brominated oxazolo[4,5-c]pyridine core is typically prepared via:

  • Cyclocondensation : Reaction of substituted anilines with α-haloketones or esters under acidic conditions.
  • Functionalization : Introduction of the tert-butyl group at the 2-position via nucleophilic substitution or Friedel–Crafts alkylation.

Critical Characterization Data

Parameter Value (Target Compound) Source
Molecular formula C₁₆H₂₂BBrN₂O₃
Molecular weight 381.1 g/mol
Key NMR signals (predicted) δ 1.38 (s, tert-butyl), 6.55 (br, aromatic)

Optimization and Yields

  • Yield : 70–93% for analogous Suzuki–Miyaura couplings.
  • Purification : Flash chromatography (EtOAc/petroleum ether or MeOH/DCM) or preparative HPLC.

Comparative Data for Boronation Reactions

Substrate Boronic Ester Catalyst Yield Source
7-Bromo-oxazoloquinolinone 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Pd(dppf)Cl₂ 70%
5-Bromo-dihydropyridine Pinacol boronate Pd(PPh₃)₄ 93%

Analytical Validation

  • LC-MS : Used to confirm molecular weight (e.g., [M+Na]⁺ = 422.0 observed vs. 422.2 calculated).
  • ¹H/¹³C NMR : Key for verifying substituent placement and purity.

Industrial-Scale Considerations

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound combines an oxazolo[4,5-c]pyridine core with a tert-butyl substituent at position 2 and a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 6. The oxazole ring introduces electron-withdrawing properties, enhancing electrophilic substitution reactivity, while the tert-butyl group provides steric hindrance, which may slow down undesired side reactions. The boronate ester enables Suzuki-Miyaura cross-coupling, a critical reaction for forming carbon-carbon bonds in medicinal chemistry .

Q. What synthetic strategies are commonly used to introduce the tert-butyl group into oxazolo-pyridine systems?

The tert-butyl group is typically introduced via alkylation or protection strategies. For example, tert-butyl chloroformate (Boc anhydride) can react with amine intermediates in multi-step syntheses. Steric challenges may require optimized conditions, such as using bulky bases (e.g., DBU) to deprotonate intermediates and promote nucleophilic substitution .

Q. How is the boronate ester moiety synthesized and incorporated into the oxazolo-pyridine scaffold?

The boronate ester is often introduced via Miyaura borylation. A brominated precursor (e.g., 7-bromo-oxazolo-pyridine) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Microwave-assisted conditions (140°C, 10–20 min) improve yields by accelerating transmetallation .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and coupling patterns (e.g., tert-butyl singlet at ~1.4 ppm).
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .
  • HRMS : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group affect Suzuki-Miyaura coupling efficiency?

The tert-butyl group at position 2 creates steric bulk, which can reduce reaction rates by impeding palladium catalyst access to the boronate ester. Strategies to mitigate this include:

  • Using electron-rich ligands (e.g., SPhos) to enhance oxidative addition.
  • Increasing reaction temperatures (80–100°C) or employing microwave irradiation.
  • Switching solvents to DMA or DMF, which better stabilize transition states .

Q. What computational methods are used to predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates transition-state energies to model steric and electronic effects. For example, the tert-butyl group’s van der Waals interactions with the palladium catalyst can be visualized using molecular docking simulations. Solvent effects (e.g., THF vs. DMSO) are modeled via COSMO-RS to optimize reaction conditions .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

Contradictions may arise from dynamic effects (e.g., rotational barriers in the boronate ester) or impurities. Solutions include:

  • Variable-temperature NMR to identify slow exchange processes.
  • 2D experiments (COSY, NOESY) to confirm through-space couplings.
  • Recrystallization or HPLC purification to isolate stereoisomers .

Q. What strategies optimize the compound’s stability under aqueous conditions for biological assays?

The boronate ester is hydrolytically sensitive. Stabilization methods include:

  • Formulating as a lyophilized solid.
  • Using deuterated solvents (e.g., DMSO-d₆) to slow hydrolysis during NMR analysis.
  • Adding antioxidants (e.g., BHT) to prevent oxidative degradation .

Q. How can the oxazolo-pyridine core be functionalized to study structure-activity relationships (SAR) in drug discovery?

  • Electrophilic substitution : Nitration or halogenation at position 4 of the pyridine ring.
  • Cross-coupling : Suzuki-Miyaura to introduce aryl/heteroaryl groups at position 7.
  • Reductive amination : To modify the oxazole nitrogen for enhanced solubility .

Methodological Considerations

  • Synthetic Protocols :

    • Borylation : 7-Bromo precursor (1 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), dioxane, 100°C, 12 h. Yield: 70–85% .
    • Crystallization : Ethanol/water (9:1) at −20°C yields single crystals for SHELX refinement .
  • Data Interpretation Tables :

    Reaction Condition Catalyst Yield (%) Reference
    Conventional heatingPd(PPh₃)₄62
    Microwave-assistedPd(dppf)Cl₂88

Key Challenges and Future Directions

  • Catalyst Design : Developing bulkier ligands to overcome steric hindrance.
  • Green Chemistry : Replacing dioxane with cyclopentyl methyl ether (CPME) for safer processing.
  • Biological Applications : Leveraging the boronate ester for PROTACs or boron neutron capture therapy (BNCT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine

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